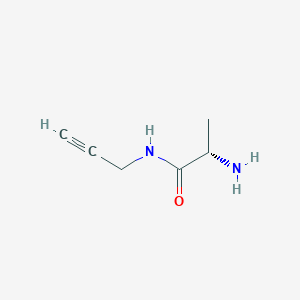
N-Prop-2-yn-1-yl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Prop-2-yn-1-yl-L-alaninamide is a chemical compound that belongs to the class of propargylamines. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to the nitrogen atom of the L-alaninamide structure. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-L-alaninamide can be achieved through several methods. One common approach involves the reaction of L-alaninamide with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction typically proceeds at room temperature and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Prop-2-yn-1-yl-L-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Propargylamines, including this compound, are investigated for their potential therapeutic effects, such as neuroprotection and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-Prop-2-yn-1-yl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the propargyl group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-Prop-2-yn-1-yl-L-lysine: Another propargylamine with similar structural features but different biological activities.
N-Prop-2-yn-1-yl-L-serine: A compound with a similar propargyl group but attached to a different amino acid backbone.
Uniqueness
N-Prop-2-yn-1-yl-L-alaninamide is unique due to its specific combination of the propargyl group and the L-alaninamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
674778-56-4 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H10N2O/c1-3-4-8-6(9)5(2)7/h1,5H,4,7H2,2H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
HQFIAQYGMQTVSB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC#C)N |
SMILES canónico |
CC(C(=O)NCC#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















